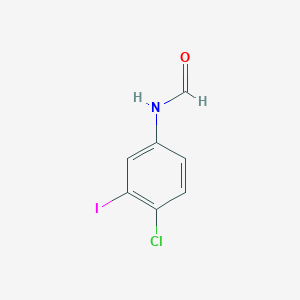
N-(4-Chloro-3-iodophenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-3-iodophenyl)formamide is an organic compound with the molecular formula C7H5ClINO It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-iodophenyl)formamide typically involves the reaction of 4-chloro-3-iodoaniline with formic acid or formic acid derivatives. One common method includes the use of formic acid in the presence of a catalyst under controlled temperature conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfonated rice husk ash (RHA-SO3H) have been reported to promote the preparation of formamide derivatives efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-3-iodophenyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The formamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the formamide group.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the formamide group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products Formed
Substitution: Products with different halogen atoms or other substituents replacing chlorine or iodine.
Reduction: Formation of N-(4-Chloro-3-iodophenyl)amine.
Oxidation: Formation of N-(4-Chloro-3-iodophenyl)carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
N-(4-Chloro-3-iodophenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-3-iodophenyl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The presence of halogen atoms can also affect the compound’s reactivity and binding affinity to various targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorophenyl)formamide
- N-(4-Iodophenyl)formamide
- N-(3-Iodo-4-chlorophenyl)formamide
Uniqueness
N-(4-Chloro-3-iodophenyl)formamide is unique due to the simultaneous presence of both chlorine and iodine atoms on the benzene ring. This dual halogenation can lead to distinct chemical reactivity and biological activity compared to compounds with only one type of halogen substituent .
Propiedades
Número CAS |
647025-64-7 |
|---|---|
Fórmula molecular |
C7H5ClINO |
Peso molecular |
281.48 g/mol |
Nombre IUPAC |
N-(4-chloro-3-iodophenyl)formamide |
InChI |
InChI=1S/C7H5ClINO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) |
Clave InChI |
RVPSYADKCFKPER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC=O)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)
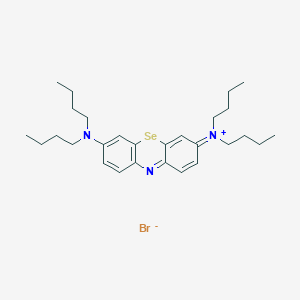
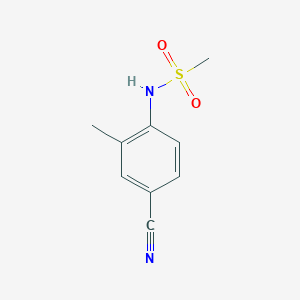
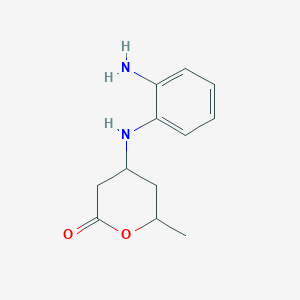
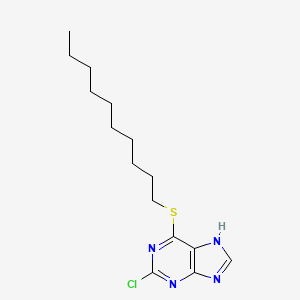
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
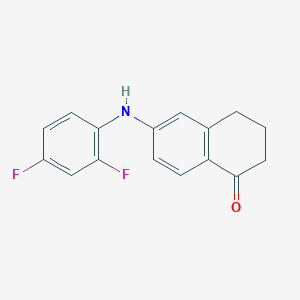
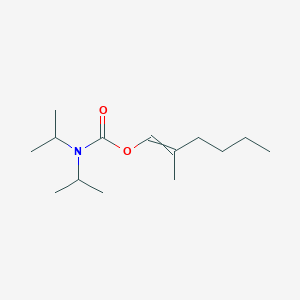
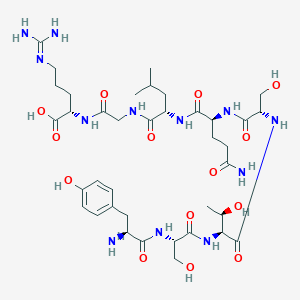
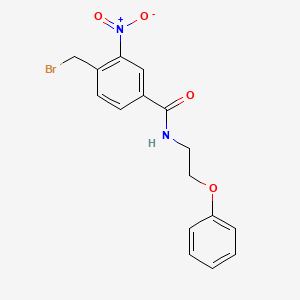
![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)


